Cas no 825-78-5 (ethyl 3-cyclopropylbut-2-enoate)
ethyl 3-cyclopropylbut-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-BUTENOIC ACID, 3-CYCLOPROPYL-, ETHYL ESTER
- ethyl 3-cyclopropylbut-2-enoate
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- Inchi: 1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+
- InChI Key: GCWPTUQEFGYCEC-VOTSOKGWSA-N
- SMILES: O(CC)C(/C=C(\C)/C1CC1)=O
ethyl 3-cyclopropylbut-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126275-10mg |
ethyl 3-cyclopropylbut-2-enoate |
825-78-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126275-50mg |
ethyl 3-cyclopropylbut-2-enoate |
825-78-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B126275-100mg |
ethyl 3-cyclopropylbut-2-enoate |
825-78-5 | 100mg |
$ 295.00 | 2022-06-07 |
ethyl 3-cyclopropylbut-2-enoate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on ethyl 3-cyclopropylbut-2-enoate
Recent Advances in the Application of Ethyl 3-cyclopropylbut-2-enoate (CAS: 825-78-5) in Chemical Biology and Pharmaceutical Research
Ethyl 3-cyclopropylbut-2-enoate (CAS: 825-78-5) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This α,β-unsaturated ester with a cyclopropyl substituent exhibits unique reactivity patterns that make it valuable for the synthesis of complex molecular architectures. Recent studies have explored its utility as a building block in medicinal chemistry, particularly in the development of novel bioactive compounds targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a Michael acceptor in the synthesis of cyclopropane-containing protease inhibitors. The research team utilized ethyl 3-cyclopropylbut-2-enoate as a key intermediate in developing potent inhibitors of SARS-CoV-2 main protease, showcasing its potential in antiviral drug development. The cyclopropyl group was found to significantly enhance binding affinity while maintaining favorable pharmacokinetic properties.
In the field of cancer research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's role in creating novel HDAC inhibitors. The researchers employed ethyl 3-cyclopropylbut-2-enoate as a core scaffold to develop selective inhibitors of histone deacetylase 6 (HDAC6), which showed promising anti-proliferative activity against multiple cancer cell lines with reduced toxicity to normal cells compared to existing HDAC inhibitors.
The compound's synthetic utility has also been expanded through innovative methodologies. A 2023 Nature Communications paper described a photoredox-catalyzed [2+2] cycloaddition using ethyl 3-cyclopropylbut-2-enoate as a substrate, enabling the efficient construction of complex cyclobutane derivatives under mild conditions. This advancement opens new possibilities for the rapid assembly of structurally diverse compounds for biological evaluation.
From a mechanistic perspective, computational studies published in Physical Chemistry Chemical Physics (2024) have provided new insights into the compound's reactivity. Density functional theory (DFT) calculations revealed that the cyclopropyl group significantly influences the electron distribution in the conjugated system, affecting both the compound's stability and its reactivity in various chemical transformations.
Looking forward, ethyl 3-cyclopropylbut-2-enoate continues to show promise in multiple areas of pharmaceutical development. Current research directions include its application in PROTAC (proteolysis-targeting chimera) design and as a building block for covalent inhibitors. The compound's unique structural features and demonstrated biological activities suggest it will remain an important tool in medicinal chemistry for years to come.
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